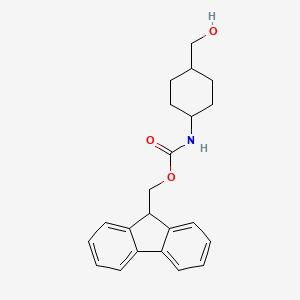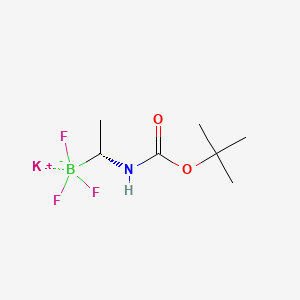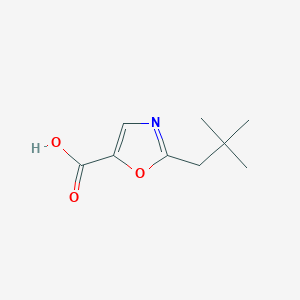![molecular formula C12H16N2O3S B13477508 (3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid](/img/structure/B13477508.png)
(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid is a complex organic compound with a unique structure that includes an ethylsulfanyl group, a pyridin-4-ylmethyl group, and a carbamoyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Ethylsulfanyl Group:
Attachment of the Pyridin-4-ylmethyl Group: This step involves the reaction of a pyridine derivative with a suitable electrophile to form the pyridin-4-ylmethyl group.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of an amine with a carbonyl compound, such as an isocyanate or carbamoyl chloride.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product, this compound, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The pyridin-4-ylmethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with modified functional groups
Substitution: Substituted pyridin-4-ylmethyl derivatives
Scientific Research Applications
(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid
- (3R)-3-(ethylsulfanyl)-3-{[(pyridin-3-yl)methyl]carbamoyl}propanoic acid
- (3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)ethyl]carbamoyl}propanoic acid
Uniqueness
(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
(3R)-3-ethylsulfanyl-4-oxo-4-(pyridin-4-ylmethylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O3S/c1-2-18-10(7-11(15)16)12(17)14-8-9-3-5-13-6-4-9/h3-6,10H,2,7-8H2,1H3,(H,14,17)(H,15,16)/t10-/m1/s1 |
InChI Key |
PSRHPOVVCFEFIK-SNVBAGLBSA-N |
Isomeric SMILES |
CCS[C@H](CC(=O)O)C(=O)NCC1=CC=NC=C1 |
Canonical SMILES |
CCSC(CC(=O)O)C(=O)NCC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride](/img/structure/B13477431.png)
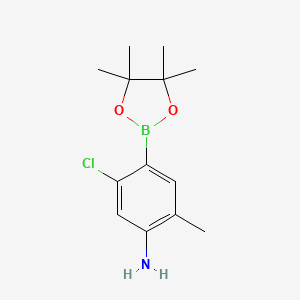
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13477455.png)
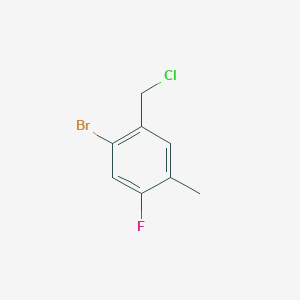
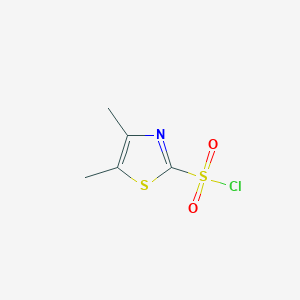
![1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13477463.png)
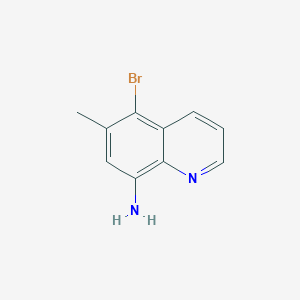
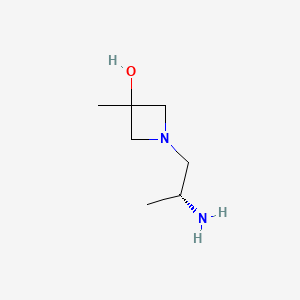
![2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide](/img/structure/B13477470.png)
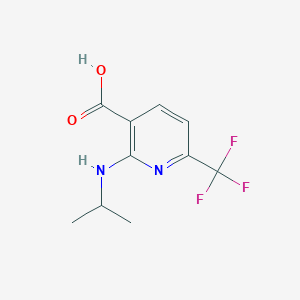
![2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13477482.png)
